4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Overview
Description
4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound known for its unique chemical properties and applicationsThis compound is primarily used as a fluorescent probe for detecting hydrogen sulfide (H₂S) due to its high selectivity and sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-7-hydroxy-2H-chromen-2-one and 2-nitro-4-(trifluoromethyl)phenol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is then isolated through crystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF or DMSO.
Major Products Formed
Reduction: 4-methyl-7-[2-amino-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one exerts its effects involves its interaction with hydrogen sulfide (H₂S). The compound acts as a “turn-on” fluorescent probe, where the presence of H₂S triggers an increase in fluorescence intensity. This is due to the reduction of the nitro group to an amino group, which enhances the compound’s fluorescence properties . The molecular targets and pathways involved include the selective binding of H₂S to the probe, leading to a measurable fluorescence signal.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one: A closely related compound with similar fluorescent properties.
2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester: Another compound featuring the trifluoromethyl group, used in different applications.
Uniqueness
4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to its high selectivity and sensitivity for hydrogen sulfide detection. Its trifluoromethyl group enhances its chemical stability and fluorescence properties, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO5/c1-9-6-16(22)26-15-8-11(3-4-12(9)15)25-14-5-2-10(17(18,19)20)7-13(14)21(23)24/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVVGCIEHOPHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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